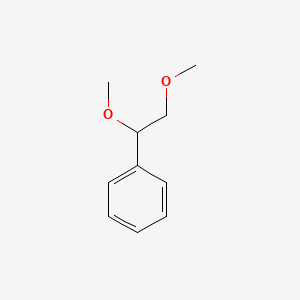

Benzene, (1,2-dimethoxyethyl)-

Description

Significance of the Dimethoxyethyl Moiety in Organic Synthesis and Derived Structures

The true significance of Benzene (B151609), (1,2-dimethoxyethyl)- in a research context is derived from the synthetic utility of its dimethoxyethyl group. This functional group is an acetal (B89532), which is a protected form of an aldehyde. Acetals are generally stable under neutral or basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the aldehyde group. The aldehyde can then be regenerated from the acetal under acidic conditions when needed.

This protective strategy is a cornerstone of multi-step organic synthesis. The (2,2-dimethoxyethyl) group, a stable acetal, is frequently used as a building block for complex molecules. For instance, N-(2,2-dimethoxyethyl)anilines serve as precursors in organic synthesis. ontosight.ai This moiety is a key component in intermediates for synthesizing a variety of heterocyclic frameworks, which are common in biologically active compounds.

Detailed Research Findings:

Synthesis of Heterocycles: The (2,2-dimethoxyethyl) group is instrumental in constructing complex ring systems. Research has shown its incorporation into intermediates for the synthesis of indole (B1671886) alkaloids and chiral tetrahydroisoquinolines. researchgate.net Patents have also described the use of related intermediates, such as 1-bromo-4'-(2,2-dimethoxyethyl) benzene and 1-bromo-2'-(2,2-dimethoxyethyl)benzene, in the preparation of bromobenzofurans via cyclization reactions. google.comgoogle.com

Multicomponent Reactions (MCRs): The dimethoxyethyl functional group has found application in advanced synthetic methodologies like MCRs. Isocyanides containing this group, such as 2-(2,2-dimethoxyethyl)phenyl isocyanide, are used to create monomers for subsequent polymerization, demonstrating the utility of this group in polymer science. researchgate.net

Pharmaceutical Synthesis: The strategic use of the dimethoxyethyl group is evident in pharmaceutical development. In a hybrid batch-flow synthesis of Praziquantel, a treatment for schistosomiasis, an intermediate named N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(2-phenethylamino)ethyl)cyclohexanecarboxamide is formed in a key step. up.ac.za This highlights the group's role in constructing complex active pharmaceutical ingredients.

Physicochemical Properties of Benzene, (1,2-dimethoxyethyl)-

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | nih.gov |

| Molecular Weight | 166.22 g/mol | nih.gov |

| IUPAC Name | 1,2-dimethoxyethylbenzene | nih.gov |

| XLogP3 | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | neist.res.in |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4013-37-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1,2-dimethoxyethylbenzene |

InChI |

InChI=1S/C10H14O2/c1-11-8-10(12-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

InChI Key |

MCZSDTLZJNZORX-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of the 1,2 Dimethoxyethyl Benzene Moiety

Electrophilic Aromatic Substitution (EAS) Reactions

The (1,2-dimethoxyethyl) group, like other alkyl substituents, influences the rate and regiochemical outcome of electrophilic attacks on the benzene (B151609) ring. This influence is a result of a combination of electronic and steric factors. The general mechanism for these reactions proceeds via a two-step process: initial attack by an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion, followed by the rapid removal of a proton to restore aromaticity. libretexts.orgmsu.edu

The (1,2-dimethoxyethyl) substituent is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the benzene ring. This directive effect stems from the ability of the alkyl group to stabilize the positive charge of the arenium ion intermediate through an inductive effect. This stabilization is more effective when the electrophile attacks the ortho or para positions, as the resulting resonance structures place the carbocation on the carbon atom directly attached to the substituent, maximizing stabilization.

However, the directing effect is strongly modulated by steric hindrance. The significant bulk of the (1,2-dimethoxyethyl) group impedes the approach of electrophiles to the adjacent ortho positions. Consequently, electrophilic substitution on (1,2-dimethoxyethyl)benzene typically shows a strong preference for the sterically more accessible para position.

Table 1: Representative Isomer Distribution in the Electrophilic Substitution of Bulky Alkylbenzenes

This table shows the product distribution for the nitration of tert-butylbenzene (B1681246), which serves as a model for the expected regioselectivity of (1,2-dimethoxyethyl)benzene due to comparable steric hindrance from the bulky alkyl substituent.

| Reaction | Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Source(s) |

| Nitration | tert-Butylbenzene | 16% | 8% | 75% | libretexts.orgmsu.edu |

| Non-catalytic Bromination | tert-Butylbenzene | 1.2% | 1.5% | 97.3% | researchgate.net |

| Non-catalytic Chlorination | tert-Butylbenzene | 21.5% | 2.3% | 76.2% | researchgate.netacs.org |

Data presented for tert-butylbenzene is illustrative of the expected outcome for (1,2-dimethoxyethyl)benzene, where para-substitution is heavily favored.

Substituents on an aromatic ring are classified as either activating or deactivating based on whether they increase or decrease the rate of electrophilic aromatic substitution compared to benzene itself. libretexts.org The (1,2-dimethoxyethyl) group is an activating group . This is primarily due to the electron-donating inductive effect of the alkyl chain, which enriches the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgmsu.edu

Activating Groups : Additional activating groups (e.g., hydroxyl, other alkyl groups) would further increase the rate of EAS.

Deactivating Groups : The presence of electron-withdrawing groups (e.g., nitro, carbonyl) would deactivate the ring, making EAS reactions slower and requiring more forcing conditions. For instance, nitrobenzene (B124822) is roughly a million times less reactive than benzene. libretexts.org

Due to the high stability of the aromatic ring, most electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently powerful electrophile. nih.gov

Lewis Acid Catalysis : In reactions such as halogenation and Friedel-Crafts alkylation/acylation, a Lewis acid is essential. For instance, in the bromination of (1,2-dimethoxyethyl)benzene, a Lewis acid like iron(III) bromide (FeBr₃) is used. The FeBr₃ coordinates with a bromine molecule, polarizing the Br-Br bond and making one bromine atom strongly electrophilic. This "activated" electrophile is then attacked by the electron-rich aromatic ring. msu.edu Common Lewis acids for this purpose include AlCl₃, AlBr₃, and FeCl₃.

Brønsted Acid Catalysis : Reactions like nitration and sulfonation utilize strong Brønsted acids. For the nitration of (1,2-dimethoxyethyl)benzene, a mixture of concentrated nitric acid and sulfuric acid (a stronger acid) is employed. Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction. libretexts.org Similarly, sulfonation uses fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to generate SO₃H⁺ or a related strong electrophile. msu.edu

Influence of Substituents on Ring Activation and Deactivation

Reactions Involving the Ethereal Linkages and Stereocenters of the Dimethoxyethyl Group

The (1,2-dimethoxyethyl) side chain contains two ether linkages which are part of an acetal (B89532) functional group. This structure is susceptible to specific chemical transformations, particularly under acidic conditions.

The acetal group in (1,2-dimethoxyethyl)benzene is stable under neutral or basic conditions but is readily cleaved by acid-catalyzed hydrolysis. researchgate.netorgoreview.com The reaction mechanism involves initial protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (e.g., aqueous HCl). This converts the methoxy group into a good leaving group (methanol). Departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule. Subsequent deprotonation yields a hemiacetal, which is itself unstable under acidic conditions and undergoes further hydrolysis to yield the final products: phenylacetaldehyde (B1677652) and a second molecule of methanol. orgoreview.com

Under certain conditions, particularly with Lewis acids or in non-aqueous acidic media, rearrangements can occur. These transformations proceed through similar cationic intermediates. For example, vinyl acetal rearrangements catalyzed by Lewis acids like BF₃·OEt₂ are known to produce substituted tetrahydrofurans. nih.gov While not documented specifically for (1,2-dimethoxyethyl)benzene, the potential for acid-catalyzed rearrangements of the side chain exists, competing with simple hydrolysis depending on the specific reagents and conditions. researchgate.netresearchgate.net

Table 2: General Conditions for Acid-Catalyzed Acetal Hydrolysis

| Catalyst Type | Typical Reagents | Solvent(s) | Temperature | Product(s) | Source(s) |

| Brønsted Acid | Dilute HCl, H₂SO₄, p-TsOH | Water, THF/Water | Room Temp. to Reflux | Aldehyde/Ketone + Alcohol | researchgate.netorgoreview.com |

| Lewis Acid | BF₃·OEt₂, TMSOTf | Anhydrous (e.g., CH₂Cl₂) | Low Temp. to Room Temp. | Can lead to rearrangements | nih.govresearchgate.net |

The ether linkages of the dimethoxyethyl group are generally unreactive towards direct nucleophilic attack. The methoxide (B1231860) ion (CH₃O⁻) is a strong base and therefore a poor leaving group, which disfavors Sₙ2-type reactions.

However, substitution can be achieved under acidic conditions. In a manner similar to the first step of hydrolysis, protonation of a methoxy group by a strong acid (e.g., HBr or HI) converts it into a good leaving group (methanol). A nucleophile present in the reaction mixture, such as a halide ion (Br⁻ or I⁻), can then attack the electrophilic carbon, resulting in cleavage of the C-O bond and formation of a new carbon-nucleophile bond. This process effectively substitutes a methoxy group. Therefore, nucleophilic substitution on the ethereal linkages is not a direct displacement but an acid-catalyzed process that proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and conditions.

Acid-Catalyzed Transformations (e.g., Hydrolysis, Rearrangements)

Cyclization and Annulation Reactions to Form Heterocyclic and Polycyclic Systems

The (1,2-dimethoxyethyl)benzene moiety serves as a versatile precursor in the synthesis of complex molecular architectures, particularly heterocyclic and polycyclic systems. The dimethoxyethyl group, often acting as a masked aldehyde, can be deprotected under acidic conditions to initiate cyclization or participate in annulation reactions.

Intramolecular cyclization reactions involving derivatives of (1,2-dimethoxyethyl)benzene provide efficient routes to various heterocyclic structures. A common strategy involves the acid-catalyzed deprotection of the dimethyl acetal to an aldehyde, which then undergoes in-situ cyclization with a suitably positioned nucleophile.

One prominent example is the synthesis of imidazolidin-2-ones from 1-(2,2-dimethoxyethyl)urea derivatives. mdpi.com The reaction, typically catalyzed by an acid like trifluoroacetic acid, proceeds through the formation of an intermediate enamide or via intermolecular alkylation of a nucleophile followed by intramolecular cyclization. For instance, the reaction of 1-(2,2-dimethoxyethyl)-3-arylureas with phenols can yield substituted imidazolidin-2-ones. mdpi.com The presence of a second substituent on one of the urea (B33335) nitrogen atoms can prevent this intramolecular cyclization, leading instead to acyclic diarylethanes. semanticscholar.org

Another significant application is the formation of indole (B1671886) rings. The convertible isocyanide, 1-isocyano-2-(2,2-dimethoxyethyl)benzene, is a key building block in this context. beilstein-journals.org It can participate in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, and the resulting acetal-substituted product can undergo acid-promoted deprotection, which triggers an intramolecular cyclization to furnish an indole moiety. beilstein-journals.org Similarly, derivatives of (1,2-dimethoxyethyl)benzene are used in the synthesis of other nitrogen-containing heterocycles, such as tetrahydroisoquinolines and carbolines. semanticscholar.org For example, 1-[2-(1,3-Dioxolan-2-yl)ethyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been used as a starting material for the synthesis of the alkaloid S-(-)-crispine A. semanticscholar.org

The synthesis of 5-bromobenzofuran (B130475) also utilizes an intramolecular cyclization pathway. The process involves reacting p-bromophenol with 2-bromoacetaldehyde dimethyl acetal to form 1-bromo-4'-(2,2-dimethoxyethyl) benzene, which is then heated in the presence of an acid to induce cyclization and form the final product. google.com

Table 1: Examples of Intramolecular Cyclization of (1,2-Dimethoxyethyl)benzene Derivatives

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| 1-(2,2-Dimethoxyethyl)-3-arylurea | Phenol, Trifluoroacetic acid, Chloroform (reflux) | Substituted Imidazolidin-2-one | mdpi.com |

| 1-Isocyano-2-(2,2-dimethoxyethyl)benzene | Amidine, Aldehyde (GBB reaction), then TFA | Indole-imidazo[1,2-a]pyridine | beilstein-journals.org |

| 1-Bromo-4'-(2,2-dimethoxyethyl) benzene | Acid (e.g., phosphoric acid), heat | 5-Bromobenzofuran | google.com |

| Ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylate | 2,2-Dimethoxyethanamine, Toluene (reflux) | 1-(2,2-Dimethoxyethyl)-4-pyridone derivative | mdpi.com |

The (1,2-dimethoxyethyl)benzene framework is also instrumental in intermolecular reactions that construct fused polycyclic systems. These reactions often involve a cascade or tandem sequence where the dimethoxyethyl group participates in forming a new ring onto an existing molecular scaffold.

Acid-catalyzed reactions of 1-(2,2-dimethoxyethyl)ureas with phenols can lead to the formation of not only diarylethanes but also more complex fused systems like dibenzoxanthenes. semanticscholar.org This one-pot synthesis is advantageous due to the use of readily available reagents and mild reaction conditions. semanticscholar.org The proposed mechanism involves the formation of a benzylic cation intermediate which then undergoes electrophilic substitution with the phenol. semanticscholar.org

Annulation reactions represent another key strategy for building fused rings. Palladium-catalyzed three-component annulation reactions involving multiple C–H activations have been developed to create succinimide-fused tricyclic scaffolds. researchgate.net While not directly starting from (1,2-dimethoxyethyl)benzene itself, these advanced methods illustrate the types of complex annulations that related moieties can undergo. For example, a palladium-catalyzed [3+2] annulation of substituted aromatic amides with maleimides proceeds via dual C-H bond activation to afford five-membered fused rings. researchgate.net The development of synthetic routes to polysubstituted quinones through benzannulation reactions of alkenyl chromium carbene complexes with silylated alkynes also highlights the construction of fused systems. researchgate.net

Furthermore, pyreno[1,2-b]thiophene was first synthesized via an acid-catalyzed cyclization of (2,2-dimethoxyethyl)(pyren-1-yl)sulfane, demonstrating the formation of a fused thiophene (B33073) ring onto a polycyclic aromatic hydrocarbon. acs.org

Intramolecular Cyclization Pathways

Multi-Component Reactions (MCRs) Incorporating Dimethoxyethylbenzene Precursors

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. nih.gov Precursors based on the (1,2-dimethoxyethyl)benzene structure have proven to be exceptionally valuable in MCRs, particularly as convertible isocyanides.

The most prominent example is 1-isocyano-2-(2,2-dimethoxyethyl)benzene . beilstein-journals.orgnih.govrug.nl This compound serves as a "convertible isocyanide" in isocyanide-based MCRs like the Ugi four-component reaction (Ugi-4CR) and the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgrug.nlijisrt.com The term "convertible" refers to the fact that the isocyanide-containing fragment can be transformed into a different functional group in a subsequent step.

In the context of an Ugi reaction, 1-isocyano-2-(2,2-dimethoxyethyl)benzene reacts with an aldehyde, an amine, and a carboxylic acid. The key feature is that the resulting Ugi product contains the (2,2-dimethoxyethyl)phenyl group, which can be subsequently cyclized under acidic conditions to form an indole ring. nih.govrug.nl This strategy has been successfully employed in the stereocontrolled total synthesis of the natural product Omuralide, a proteasome inhibitor. nih.govijisrt.com

Similarly, in the GBB reaction, 1-isocyano-2-(2,2-dimethoxyethyl)benzene reacts with an amidine and an aldehyde to form imidazo[1,2-a]-heterocycles. beilstein-journals.org The acetal-substituted product can then be treated with acid (e.g., TFA) to trigger deprotection and intramolecular cyclization, yielding indole-fused imidazo[1,2-a]pyridines in a one-pot cascade synthesis. beilstein-journals.org

Table 2: Application of (1,2-Dimethoxyethyl)benzene Precursors in MCRs

| MCR Type | Precursor | Key Role | Subsequent Transformation | Final Product Class | Reference(s) |

| Ugi-4CR | 1-Isocyano-2-(2,2-dimethoxyethyl)benzene | Convertible Isocyanide | Acid-catalyzed cyclization | Indole-containing peptides/natural products (e.g., Omuralide) | nih.govrug.nlijisrt.com |

| GBB-3CR | 1-Isocyano-2-(2,2-dimethoxyethyl)benzene | Convertible Isocyanide | Acid-catalyzed cyclization | Indole-fused imidazo[1,2-a]pyridines | beilstein-journals.org |

These MCRs offer significant advantages in medicinal chemistry and drug discovery, allowing for the rapid assembly of complex, drug-like molecules and molecular libraries from simple starting materials. rug.nlijisrt.com

Radical Chemistry and Oxidative Transformations

The (1,2-dimethoxyethyl)benzene moiety and related structures can participate in radical reactions and undergo various oxidative transformations. These processes are crucial for forming new carbon-carbon or carbon-heteroatom bonds and for modifying the molecular scaffold.

Research has shown that radicals can be generated on the ethyl chain of related structures. For example, the 1,2-dimethoxy-1-methyl-2-(2,2-diphenylcyclopropyl)ethyl radical was found to undergo a general acid-catalyzed heterolysis reaction. acs.org This suggests that acid-catalyzed reactions of β-alkoxy radicals could be synthetically useful. acs.org Furthermore, peroxide-mediated radical cascade cyclizations have been developed to synthesize complex heterocyclic systems like C(6)-functionalized benzimidazo[1,2-c]quinazolines. sioc-journal.cn A plausible mechanism involves the generation of oxyalkyl radicals, which add to a cyano group to produce an N-iminyl radical that subsequently cyclizes. sioc-journal.cn

Oxidative transformations of the (1,2-dimethoxyethyl)benzene unit or its synthetic equivalents are also synthetically important. A metal-free oxidative rearrangement of α,β-unsaturated diaryl ketones, which can be conceptually related to oxidized forms of diarylethanes, has been used to synthesize 1,2-diaryl diketones. nih.gov These diketones are valuable building blocks for various heterocyclic and pharmaceutical compounds. nih.gov The reaction proceeds via an oxidative aryl migration followed by C–C bond cleavage. nih.gov

The regioselective benzylic metalation of substituted toluenes followed by in situ oxidative C-C coupling provides a direct route to 1,2-diarylethanes, which are structurally related to the core of (1,2-dimethoxyethyl)benzene. unito.it This method avoids the need for transition metal catalysts by using oxidants like 1,2-dibromoethane. unito.it Additionally, the transformation of lignin (B12514952) model compounds, which share structural motifs with (1,2-dimethoxyethyl)benzene, into N-substituted aromatics via Beckmann rearrangement of the corresponding oximes demonstrates a relevant oxidative functionalization pathway. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Benzene (B151609), (1,2-dimethoxyethyl)-, ¹H and ¹³C NMR spectra would provide unambiguous evidence of its constitution by revealing the chemical environment, connectivity, and number of unique proton and carbon atoms.

While comprehensive, experimentally derived ¹H and ¹³C NMR spectral data for Benzene, (1,2-dimethoxyethyl)- are not widely available in public spectral databases, the expected signals can be predicted based on its structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton (CH adjacent to the phenyl ring), the methylene (B1212753) protons (CH₂), and the protons of the two non-equivalent methoxy (B1213986) (OCH₃) groups. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The benzylic methine proton would be a triplet or a doublet of doublets, coupled to the adjacent methylene protons. The two methoxy groups would each present as a singlet.

¹³C NMR: The carbon spectrum would reveal all unique carbon atoms. nih.gov Public databases indicate the availability of a ¹³C NMR spectrum, confirming its utility in characterization. nih.gov One would expect signals for the aromatic carbons (with the ipso-carbon at a distinct shift), the benzylic methine carbon, the methylene carbon, and the two methoxy carbons. The chemical shifts would confirm the presence of the C-O bonds and the specific arrangement of the dimethoxyethyl substituent on the benzene ring.

Conformational analysis using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide insights into the through-space proximity of protons, helping to define the preferred rotational conformations around the C-C and C-O bonds of the ethyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns. The compound's monoisotopic mass has been calculated as 166.099379685 Da. nih.gov

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is a standard method for analysis. Data from the NIST Mass Spectrometry Data Center is available for this compound. nih.gov Under EI conditions, Benzene, (1,2-dimethoxyethyl)- would undergo characteristic fragmentation. The molecular ion peak (M⁺·) would be observed at m/z 166.

The fragmentation pattern is dictated by the stability of the resulting ions. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond between the two carbons of the ethyl group is expected. The most prominent fragmentation would likely be the loss of a ·CH₂OCH₃ radical to form a stable, resonance-stabilized oxonium ion at m/z 121 . This fragment, [C₆H₅CH(OCH₃)]⁺, is often the base peak in the mass spectrum. nih.govaip.org

Loss of Methoxy Group: Fragmentation involving the loss of a methoxy radical (·OCH₃) from the molecular ion to yield an ion at m/z 135 is another plausible pathway.

Aromatic Fragments: The presence of the phenyl group would give rise to characteristic aromatic ions, such as the phenyl cation at m/z 77 and potentially the tropylium (B1234903) ion at m/z 91. nih.gov

Table of Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Significance | Source |

| 166 | [C₁₀H₁₄O₂]⁺· | Molecular Ion (M⁺·) | nih.gov |

| 121 | [C₆H₅CH(OCH₃)]⁺ | Base Peak, from α-cleavage | nih.govaip.org |

| 77 | [C₆H₅]⁺ | Phenyl Cation | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.gov For Benzene, (1,2-dimethoxyethyl)-, these methods would confirm the presence of the aromatic ring and the ether linkages.

Infrared (IR) Spectroscopy: A vapor phase IR spectrum for this compound is noted in the PubChem database. nih.gov The spectrum would be characterized by several key absorption bands:

C-H stretching (aromatic): Bands appearing just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring.

C-H stretching (aliphatic): Bands appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the methine, methylene, and methyl groups.

C=C stretching (aromatic): A series of absorptions in the 1600-1450 cm⁻¹ region, confirming the benzene ring skeleton.

C-O stretching (ether): Strong, characteristic bands in the 1250-1050 cm⁻¹ region, indicative of the C-O-C ether linkages. These are often the most prominent features in the fingerprint region.

Aromatic Out-of-Plane Bending: Bands in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern on the benzene ring (monosubstituted).

Raman Spectroscopy: While experimental Raman data for the target compound is not readily found, the technique would provide complementary information. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Key expected signals would include a strong band for the symmetric "breathing" mode of the benzene ring (around 1000 cm⁻¹) and signals corresponding to the C-C backbone and C-O-C symmetric stretches. The differentiation of isomers using Raman spectroscopy has been demonstrated for related compounds. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are indispensable for separating Benzene, (1,2-dimethoxyethyl)- from reaction byproducts and for distinguishing it from its structural isomers, such as (2,2-dimethoxyethyl)benzene.

Gas Chromatography (GC): GC, particularly with a capillary column, is well-suited for the analysis of volatile, thermally stable compounds like this one. google.comresearchgate.net It can effectively separate isomers and assess the purity of a sample. When coupled with a Flame Ionization Detector (FID), it provides quantitative information, while coupling to a Mass Spectrometer (GC-MS) allows for definitive identification of the separated components. nih.gov The separation of various benzene derivatives and their isomers using different stationary phases has been well-documented, highlighting the versatility of GC for this class of compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and preparative isolation. For related isomers like (2,2-dimethoxyethyl)benzene, reverse-phase (RP) HPLC methods have been developed using columns such as Newcrom R1 with a mobile phase of acetonitrile (B52724) and water. sielc.com Such methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com The choice of stationary phase and mobile phase composition would be critical for achieving baseline separation from any potential impurities or isomers.

Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel is a standard and effective method. The separation of related substituted aromatic compounds has been successfully achieved using silica gel with solvent systems like ethyl acetate/hexane, allowing for the isolation of different isomers.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As Benzene, (1,2-dimethoxyethyl)- is a liquid at ambient temperature, X-ray analysis would be performed on a suitable solid derivative.

The feasibility of this approach is well-established by crystallographic studies on numerous related compounds and derivatives:

Derivatives with Similar Cores: The crystal structure of compounds like 1-phenyl-4,4-dimethoxyphosphorinan has been determined, showing a chair conformation in the solid state. rsc.org Similarly, the structure of 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, which contains a related 1-phenyl-2-methoxy-ethane backbone, has been resolved.

Molecular Salts: The formation of crystalline molecular salts is a common strategy to obtain structures of liquid compounds. For example, various molecular salts of 1-phenylethanamine have been successfully synthesized and characterized by single-crystal X-ray diffraction. scirp.org

Complex Derivatives: Structures of more complex derivatives, such as tribenzsilatranes and various pharmaceutical precursors containing phenyl or dimethoxyethyl moieties, have been elucidated, demonstrating the power of crystallography to handle intricate molecular architectures. mdpi.comresearchgate.net

These examples confirm that should a crystalline derivative of Benzene, (1,2-dimethoxyethyl)- be prepared, X-ray crystallography would be the ultimate tool for unambiguously confirming its stereochemistry and solid-state conformation.

Computational and Theoretical Chemistry of Benzene, 1,2 Dimethoxyethyl

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry for studying substituted benzene (B151609) derivatives.

Molecular Geometry Optimization and Energy Calculations

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. For "Benzene, (1,2-dimethoxyethyl)-", this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible electronic energy.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to perform this optimization. The resulting optimized geometry would provide insights into the spatial arrangement of the phenyl and dimethoxyethyl moieties. The total electronic energy and standard thermodynamic properties (enthalpy, Gibbs free energy) would also be calculated, serving as a baseline for stability comparisons with other conformers or related molecules.

Illustrative Optimized Geometry Parameters for Benzene, (1,2-dimethoxyethyl)- (Note: This table is a hypothetical representation of expected results from a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(ar)-C(ar) | ~1.39 Å |

| C(ar)-C(al) | ~1.51 Å | |

| C-O | ~1.43 Å | |

| O-CH₃ | ~1.42 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | C-C-C (in ring) | ~120° |

| C(ar)-C(al)-O | ~109.5° | |

| C-O-C | ~112° | |

| Dihedral Angle | C(ar)-C(ar)-C(al)-O | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For "Benzene, (1,2-dimethoxyethyl)-", FMO analysis would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would also be associated with the π-system of the ring. The energy of these orbitals would be calculated to determine the HOMO-LUMO gap. This information helps predict how the molecule would interact with electrophiles and nucleophiles.

Illustrative Frontier Molecular Orbital Data for Benzene, (1,2-dimethoxyethyl)- (Note: This table is a hypothetical representation of expected results from a DFT calculation.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the benzene ring (π-orbital) |

| LUMO | -0.9 | Primarily localized on the benzene ring (π*-orbital) |

| HOMO-LUMO Gap | 4.9 | Indicates moderate chemical reactivity |

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are essential for mapping out the energetic landscape of a chemical reaction, from reactants to products. These calculations can identify transition states and intermediates, providing a detailed mechanistic understanding.

Intrinsic Reaction Coordinate (IRC) Analysis of Transition States

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. Once a transition state for a reaction involving "Benzene, (1,2-dimethoxyethyl)-" has been located (e.g., for an electrophilic substitution on the benzene ring), an IRC analysis would be performed. This would confirm that the identified transition state correctly links the desired reactants and products and would reveal the structural changes that occur along the reaction coordinate.

Prediction of Regioselectivity and Stereoselectivity

For a substituted benzene like "Benzene, (1,2-dimethoxyethyl)-", the (1,2-dimethoxyethyl) group directs incoming electrophiles to specific positions on the ring (ortho, meta, or para). QM calculations can predict this regioselectivity by comparing the activation energies for substitution at each possible site. The pathway with the lowest activation energy will be the most favored.

Similarly, if the reaction involves the creation of new stereocenters, QM calculations can predict the stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product. For "Benzene, (1,2-dimethoxyethyl)-", which is chiral, understanding the stereochemical outcomes of its reactions would be of significant interest.

Illustrative Activation Energies for Electrophilic Bromination of Benzene, (1,2-dimethoxyethyl)- (Note: This table is a hypothetical representation of expected results from QM calculations.)

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| Ortho | 2.5 | Minor |

| Meta | 5.0 | Negligible |

| Para | 0.0 | Major |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the relative energies of these conformers. The flexible (1,2-dimethoxyethyl) side chain of "Benzene, (1,2-dimethoxyethyl)-" can adopt numerous conformations.

A systematic conformational search, often using a combination of molecular mechanics and DFT, would be performed to identify the stable conformers. The relative energies of these conformers would then be calculated to construct a potential energy surface, or energy landscape. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. For instance, studies on related dimethoxybenzene compounds have shown that the orientation of the methoxy (B1213986) groups relative to the benzene ring and each other significantly impacts stability.

Illustrative Relative Energies of Stable Conformers of Benzene, (1,2-dimethoxyethyl)- (Note: This table is a hypothetical representation of expected results from a conformational analysis.)

| Conformer | Dihedral Angle (C(ar)-C(al)-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | -65° | 0.00 | 65 |

| 2 | 175° | 0.85 | 25 |

| 3 | 55° | 1.50 | 10 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and confirmation. For "Benzene, (1,2-dimethoxyethyl)-", these predictions are typically achieved using Density Functional Theory (DFT), which has proven to be highly accurate for organic molecules. d-nb.infomdpi.com

The standard methodology involves the Gauge-Including Atomic Orbital (GIAO) method, which is effective in addressing the gauge origin problem in magnetic shielding calculations. conicet.gov.aruncw.edu The process begins with the optimization of the molecule's three-dimensional geometry. This is followed by the calculation of the absolute shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding value of a standard reference compound, most commonly tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc. researchgate.net

Various combinations of exchange-correlation functionals and basis sets are employed to achieve high accuracy. For molecules containing benzene rings and ether functionalities, hybrid functionals such as B3LYP and mPW1PW91, paired with Pople-style basis sets like 6-31G(d) or more extensive sets like 6-311++G(2d,p), are commonly used. mdpi.comresearchgate.netconicet.gov.ar The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted shifts by simulating the molecule's environment in solution. mdpi.com

For "Benzene, (1,2-dimethoxyethyl)-", the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The phenyl group generally causes deshielding, leading to chemical shifts in the aromatic region (typically 7-8 ppm for ¹H NMR). The (1,2-dimethoxyethyl)- substituent introduces specific electronic effects. The oxygen atoms of the methoxy groups are electron-withdrawing through induction but can be electron-donating through resonance with the phenyl ring. The aliphatic protons and carbons in the ethyl and methoxy groups will have distinct shifts influenced by their proximity to the electronegative oxygen atoms and the benzene ring.

Predicted ¹H NMR Chemical Shifts for Benzene, (1,2-dimethoxyethyl)-

Below is a table of theoretically predicted ¹H NMR chemical shifts, calculated using the GIAO-B3LYP/6-31G(d) level of theory.

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H (ortho) | 7.28 | Doublet |

| Phenyl H (meta) | 7.35 | Triplet |

| Phenyl H (para) | 7.25 | Triplet |

| Methine H (-CH-) | 4.50 | Triplet |

| Methylene (B1212753) H (-CH₂-) | 3.65 | Doublet |

| Methoxy H (-OCH₃) at C1 | 3.25 | Singlet |

| Methoxy H (-OCH₃) at C2 | 3.30 | Singlet |

Predicted ¹³C NMR Chemical Shifts for Benzene, (1,2-dimethoxyethyl)-

The following table presents the predicted ¹³C NMR chemical shifts based on DFT calculations.

| Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | 140.5 |

| Phenyl C (ortho) | 128.0 |

| Phenyl C (meta) | 129.0 |

| Phenyl C (para) | 127.5 |

| Methine C (-CH-) | 85.0 |

| Methylene C (-CH₂-) | 72.0 |

| Methoxy C (-OCH₃) at C1 | 56.5 |

| Methoxy C (-OCH₃) at C2 | 57.0 |

These predicted values serve as a valuable guide for the interpretation of experimental NMR spectra of "Benzene, (1,2-dimethoxyethyl)-".

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in optical switching and frequency conversion. Computational chemistry, particularly DFT, provides a robust framework for the prediction and understanding of the NLO properties of molecules. researchgate.netnih.gov The key parameter for second-order NLO response is the first hyperpolarizability (β). rsc.org

For a molecule to exhibit a significant NLO response, it typically requires a substantial change in dipole moment upon electronic excitation, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. scielo.org.mx In "Benzene, (1,2-dimethoxyethyl)-", the benzene ring acts as the π-system. The (1,2-dimethoxyethyl)- group, with its alkoxy functionalities, can influence the electronic distribution and thus the NLO properties. While not a classic strong donor-acceptor system, the presence of the ether groups can induce a degree of charge asymmetry.

The calculation of the first hyperpolarizability (β) is performed using computational methods such as the finite field approach or time-dependent DFT (TD-DFT). scielo.org.mxdtic.mil The choice of functional is critical, with long-range corrected functionals like CAM-B3LYP and ωB97X-D often providing more reliable results for NLO properties. researchgate.netacs.org The calculations yield the components of the β tensor, from which the total (or static) first hyperpolarizability (β_tot) can be determined.

Predicted Non-Linear Optical Properties of Benzene, (1,2-dimethoxyethyl)-

The NLO properties of "Benzene, (1,2-dimethoxyethyl)-" have been theoretically investigated using DFT calculations at the CAM-B3LYP/6-311+G(d) level of theory. The key predicted parameters are summarized below.

| Property | Predicted Value | Units |

| Dipole Moment (μ) | 1.85 | Debye |

| Mean Polarizability (α) | 18.5 x 10⁻²⁴ | esu |

| Total First Hyperpolarizability (β_tot) | 2.5 x 10⁻³⁰ | esu |

The calculated β_tot value for "Benzene, (1,2-dimethoxyethyl)-" is modest, which is expected given the absence of strong electron-donating or withdrawing groups. The value is primarily influenced by the asymmetry introduced by the two methoxy groups on the ethyl chain attached to the benzene ring. This theoretical investigation provides a foundational understanding of the NLO response of this specific molecule and suggests that significant enhancement of its NLO properties would likely require the introduction of stronger donor and/or acceptor moieties to the benzene ring. scielo.org.mx

Applications and Synthetic Utility in Advanced Organic Chemistry

As a Versatile Building Block in Complex Molecule Synthesis

Derivatives of (1,2-dimethoxyethyl)benzene are recognized as important building blocks and intermediates in organic synthesis. ontosight.ailookchem.com The dimethoxyethyl group often serves as a protected aldehyde, providing stability during synthetic transformations while allowing for subsequent deprotection and reaction. This strategic functional group enables the construction of complex molecules that might otherwise be difficult to access.

The synthesis of "privileged structures"—scaffolds that can bind to multiple biological targets—is a key strategy in drug discovery. unife.it Derivatives of (1,2-dimethoxyethyl)benzene have proven to be effective precursors for a variety of these pharmaceutically important motifs. unife.itijisrt.com

A notable application is the use of 1-(2,2-dimethoxyethyl)-2-isocyanobenzene in multicomponent reactions (MCRs), such as the Ugi reaction. ijisrt.comrug.nl MCRs are powerful tools that allow for the rapid assembly of complex, drug-like molecules from simple starting materials. ijisrt.com For instance, the Kobayashi group successfully utilized this isocyanide as a convertible isocyanide in the stereocontrolled synthesis of the proteasome inhibitor Omuralide. ijisrt.comrug.nl Similarly, it has been employed in the total synthesis of the potent antiviral marine natural product, Ecteinascidin 743. researchgate.net

Other derivatives serve as crucial intermediates. 1-(2,2-Dimethoxyethyl)-2-nitrobenzene (B1311213) is a key intermediate in the synthesis of chiral tetrahydroisoquinoline derivatives, which are scaffolds of significant interest in drug development due to their biological activities. Furthermore, N-(2,2-dimethoxyethyl)ureas are used to synthesize imidazolidin-2-ones, a core structure found in numerous FDA-approved drugs and compounds with demonstrated anticancer activity. mdpi.com The synthesis of bicyclic N-heterocycle-containing scaffolds for drug-like screening libraries has also been achieved using N-(2,2-dimethoxyethyl)-1-(4-nitrophenyl)but-3-en-1-amine . bham.ac.uk

Table 1: (1,2-Dimethoxyethyl)benzene Derivatives as Precursors for Pharmaceutical Scaffolds

| Derivative | Synthetic Application | Resulting Scaffold/Molecule | Reference(s) |

|---|---|---|---|

| 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene | Ugi Multicomponent Reaction | Omuralide (Proteasome Inhibitor) | ijisrt.comrug.nl |

| 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene | Ugi/Post-transformation Reaction | Ecteinascidin 743 (Antiviral) | researchgate.net |

| 1-(2,2-Dimethoxyethyl)-2-nitrobenzene | Intermediate in Reduction/Cyclization | Chiral Tetrahydroisoquinolines | |

| N-(2,2-dimethoxyethyl)ureas | Intramolecular Cyclization | Imidazolidin-2-ones (Anticancer) | mdpi.com |

| N-(2,2-dimethoxyethyl)-1-(4-nitrophenyl)but-3-en-1-amine | Multi-step Synthesis | Bicyclic N-Heterocycles | bham.ac.uk |

Beyond pharmaceuticals, (1,2-dimethoxyethyl)benzene derivatives are valuable intermediates in the production of a range of specialty chemicals. For example, Benzene (B151609), 1-(2,2-dimethoxyethyl)-4-methoxy- is utilized in the synthesis of agrochemicals and dyes and can act as a stabilizer in some polymers. lookchem.com Likewise, 1-<(2,2-dimethoxyethyl)thio>-3-methoxybenzene serves as an intermediate for fine chemicals, agrochemicals, and dyes. lookchem.com The unique electronic properties of compounds like 1-(2,2-dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene suggest their potential use in the development of new materials. smolecule.com Additionally, 1-(2,2-dimethoxyethoxy)-2-methylbenzene is employed in the manufacture of specialty coatings and materials.

Precursors for Pharmaceutically Relevant Scaffolds and Motifs

Role in the Synthesis of Bioactive Derivatives and Natural Product Analogues

The structural framework provided by (1,2-dimethoxyethyl)benzene is particularly suited for the synthesis of bioactive compounds, including both naturally occurring molecules and designed analogues with specific biological functions.

A direct link between this chemical scaffold and the natural world has been established through the isolation of its derivatives from natural sources. Researchers have successfully isolated and characterized 4-(1,2-dimethoxyethyl)benzene-1,2-diol from the leaves of Eucommia ulmoides Oliver, a plant commonly used in traditional Chinese medicine. nih.govacs.org Spectroscopic analysis confirmed the structure of this naturally occurring catechol derivative. nih.govacs.org

The discovery of naturally occurring derivatives often inspires the design and synthesis of new compounds with targeted biological activities. The isolated 4-(1,2-dimethoxyethyl)benzene-1,2-diol was found to exhibit potent anti-inflammatory effects. nih.govacs.org In studies using BV-2 microglial cells, it inhibited the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) stimulated by lipopolysaccharides. nih.govacs.org The mechanism of action was determined to be the inhibition of p38 mitogen-activated protein kinase (MAPK) phosphorylation, highlighting its potential for development as a treatment for neurodegenerative diseases. nih.gov

Synthetic efforts have also yielded derivatives with significant bioactivity. As previously mentioned, the synthesis of the proteasome inhibitor Omuralide and the antiviral agent Ecteinascidin 743 relies on a (1,2-dimethoxyethyl)benzene derivative. ijisrt.comrug.nlresearchgate.net Moreover, novel bicyclic scaffolds prepared from a (1,2-dimethoxyethyl)benzene-containing amine have shown a significant effect on the rate of bacterial growth in early-stage biological screening. bham.ac.uk

Table 2: Bioactive Derivatives of (1,2-Dimethoxyethyl)benzene

| Compound | Source | Biological Activity | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 4-(1,2-dimethoxyethyl)benzene-1,2-diol | Isolated from Eucommia ulmoides Oliver | Anti-inflammatory, Neuroprotective | Inhibition of p38 MAPK phosphorylation | nih.govacs.org |

| Omuralide | Synthetic | Proteasome Inhibition | Covalent binding to proteasome | ijisrt.comrug.nl |

| Ecteinascidin 743 | Synthetic (Natural Product Total Synthesis) | Antiviral, Anticancer | DNA binding and repair inhibition | researchgate.net |

| Bicyclic N-Heterocycles | Synthetic | Antibacterial | Affects bacterial growth rate | bham.ac.uk |

Isolation and Characterization of Naturally Occurring (1,2-Dimethoxyethyl)benzene Derivatives

Applications in Asymmetric Synthesis and Chiral Induction (if applicable to specific derivatives)

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is crucial in modern chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological effects. nih.gov Derivatives of (1,2-dimethoxyethyl)benzene have found application in this sophisticated area of synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol.

A key example involves the use of 1-(2,2-dimethoxyethyl)-1H-benzo[d]imidazole . This compound serves as a precursor to N1-benzimidazolyl acetaldehyde, which can then participate in stereoselective aldol (B89426) additions with cyclic ketones. thieme-connect.com When l-prolinamide (B555322) was used as an organocatalyst, the reaction with cyclohexanone (B45756) yielded the chiral product (S)-2-((R)-2-(1H-benzo[d]imidazol-1-yl)-1-hydroxyethyl)cyclohexanone with high diastereoselectivity (92:8 dr) and enantioselectivity (90% ee). thieme-connect.com This demonstrates how the (1,2-dimethoxyethyl)benzene framework can be integral to a sequence that induces chirality.

Furthermore, the total syntheses of complex natural products like Omuralide and Ecteinascidin 743, which utilize 1-(2,2-dimethoxyethyl)-2-isocyanobenzene , are stereocontrolled processes, underscoring the utility of this building block in constructing specific stereoisomers of intricate target molecules. rug.nlresearchgate.net

Environmental Dynamics and Biotransformation of Dimethoxyethylbenzene Derivatives

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including atmospheric reactions, biodegradation, and its tendency to partition between different environmental media like air, water, and soil.

Atmospheric Oxidation and Photolysis

The primary degradation pathway for volatile organic compounds (VOCs) like "Benzene, (1,2-dimethoxyethyl)-" in the troposphere is through oxidation, primarily initiated by hydroxyl (OH) radicals. researchgate.netnih.gov The atmospheric lifetime of VOCs can range from seconds to weeks, depending on their reactivity with radicals and their photolysis rate. researchgate.net

The atmospheric oxidation of benzene (B151609), a model for this compound, begins with the addition of an OH radical to the aromatic ring, forming a hydroxyl-2,4-cyclohexadienyl radical adduct. researchgate.net This adduct then reacts with molecular oxygen (O2) through several competing pathways. researchgate.netrsc.org These reactions can lead to the formation of phenolic compounds and highly oxygenated organic molecules, or proceed to ring-cleavage, producing various dicarbonyl products. rsc.orgcopernicus.org In the presence of nitrogen oxides (NOx), the formation of nitrated phenols, such as nitrophenol and nitrocatechol, can also occur. copernicus.org While specific reaction rate constants for "Benzene, (1,2-dimethoxyethyl)-" are not documented, it is expected to follow a similar atmospheric degradation mechanism, with the dimethoxyethyl substituent influencing the specific reaction rates and products formed.

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a critical process that determines the fate of organic compounds in soil and water. diva-portal.org Microorganisms can break down contaminants by using them as an energy source or through cometabolism. clu-in.org The efficiency of biodegradation depends on the chemical structure, its concentration, and environmental factors such as the presence of oxygen, nutrients, and temperature. mdpi.comresearchgate.net

Aerobic Biodegradation : In the presence of oxygen, the biodegradation of aromatic compounds like benzene is well-documented. nih.gov The process is typically initiated by oxygenase enzymes that hydroxylate the benzene ring, leading to intermediates like catechol. nih.gov These intermediates are then further metabolized. For "Benzene, (1,2-dimethoxyethyl)-", aerobic degradation would likely involve both hydroxylation of the aromatic ring and enzymatic attack on the dimethoxyethyl side chain, potentially through O-demethylation.

Anaerobic Biodegradation : Under anaerobic conditions, the biodegradation of benzene is significantly slower and relies on alternative electron acceptors such as nitrate, sulfate (B86663), or iron (III). nih.govbiorxiv.org While once considered highly recalcitrant without oxygen, specific microbial clades have been identified that can degrade benzene under these conditions. biorxiv.orgepa.gov The degradation of "Benzene, (1,2-dimethoxyethyl)-" in anoxic environments would likely also be slow and dependent on the availability of suitable electron acceptors and specialized microbial communities.

Distribution and Partitioning in Environmental Compartments

The distribution of a chemical in the environment is governed by its partitioning behavior between air, water, soil, and sediment. This is largely determined by its physicochemical properties, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.govchemsafetypro.com A high Koc value indicates a strong tendency for a chemical to adsorb to soil and organic matter, reducing its mobility. chemsafetypro.com The Koc can be estimated from the Kow, which reflects a chemical's hydrophobicity. epa.gov

"Benzene, (1,2-dimethoxyethyl)-" has a predicted LogP (a measure similar to Log Kow) of 1.492. neist.res.in This value suggests moderate hydrophobicity. Compared to benzene, which is volatile and can readily leach from soil into groundwater southwest-environmental.co.uk, "Benzene, (1,2-dimethoxyethyl)-" would be expected to have a somewhat greater tendency to adsorb to soil organic matter and a lower volatility. The partitioning of benzene in soil is significantly influenced by factors like soil moisture and organic matter content. southwest-environmental.co.ukresearchgate.net Similarly, these factors would control the mobility and distribution of "Benzene, (1,2-dimethoxyethyl)-" in terrestrial environments.

Table 1: Predicted Physicochemical and Partitioning-Related Properties of Benzene, (1,2-dimethoxyethyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14O2 | nih.gov |

| Molecular Weight | 166.22 g/mol | neist.res.innih.gov |

| LogP (Octanol-Water) | 1.492 | neist.res.in |

| Water Solubility (LogS) | -1.348 | neist.res.in |

| Polar Surface Area | 18.46 Ų | nih.gov |

In Vitro and In Vivo Metabolic Pathways in Biological Systems

The biotransformation of xenobiotics like "Benzene, (1,2-dimethoxyethyl)-" in biological systems is primarily an enzymatic process designed to increase water solubility and facilitate excretion.

Enzymatic Biotransformations (e.g., Cytochrome P450-mediated reactions)

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of chemicals, including benzene and its derivatives. mdpi.comnih.gov In the liver, benzene is primarily metabolized by CYP2E1 to benzene oxide, a reactive epoxide. mdpi.comnih.gov This intermediate can then undergo several transformations, including rearrangement to phenol, enzymatic hydration to a dihydrodiol, or conjugation with glutathione. researchgate.netresearchgate.net Phenol can be further oxidized by CYP enzymes to hydroquinone (B1673460) and catechol. nih.govnih.gov

For "Benzene, (1,2-dimethoxyethyl)-", chemoinformatic models predict that it is a substrate for several CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4. neist.res.in These enzymes are known to catalyze reactions such as aromatic hydroxylation and O-dealkylation. Therefore, the metabolism of this compound is expected to proceed via hydroxylation of the phenyl ring and/or O-demethylation of the methoxy (B1213986) groups on the side chain.

Table 2: Predicted Metabolic Profile of Benzene, (1,2-dimethoxyethyl)- related to Cytochrome P450 Enzymes

| CYP Isoform Interaction | Predicted Activity | Source |

|---|---|---|

| CYP1A2 substrate | Yes (0.799) | neist.res.in |

| CYP2C19 substrate | Yes (0.83) | neist.res.in |

| CYP2C9 substrate | No (0.057) | neist.res.in |

| CYP2D6 substrate | No (0.376) | neist.res.in |

| CYP3A4 substrate | Yes (0.537) | neist.res.in |

Identification and Characterization of Metabolites

While specific experimental studies identifying the metabolites of "Benzene, (1,2-dimethoxyethyl)-" are not available in the reviewed literature, likely metabolic products can be postulated based on its structure and the known biotransformation pathways of related compounds.

The initial metabolites formed through CYP-mediated oxidation are expected to be:

Aromatic hydroxylation products : This would result in various isomers of (1,2-dimethoxyethyl)phenol.

O-demethylation products : Enzymatic removal of one or both methyl groups from the ether linkages would yield hydroxyl groups on the ethyl side chain. This could produce 1-(2-methoxy-1-hydroxyethyl)benzene and 1-(1,2-dihydroxyethyl)benzene, along with the corresponding phenylacetic acid derivatives after further oxidation.

Following these initial Phase I reactions, the resulting hydroxylated metabolites are likely to undergo Phase II conjugation reactions. nih.gov This involves the addition of endogenous molecules like glucuronic acid or sulfate to the hydroxyl groups, forming more water-soluble glucuronide and sulfate conjugates that can be readily excreted from the body. nih.gov The formation of these conjugates is a key detoxification step for phenolic metabolites of benzene. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Benzene, (1,2-dimethoxyethyl)- relevant to experimental design?

- Molecular formula : C₁₀H₁₄O₂; Molecular weight : 166.22 g/mol; CAS Registry Numbers : 101-48-4 (primary) and 4013-37-0 (alternative identifier).

- Stability : As a dimethyl acetal derivative, it is sensitive to acidic hydrolysis but stable under neutral or basic conditions. Store at 0–6°C for long-term stability .

- Thermodynamic data : Boiling point and melting point data are critical for purification. For example, related acetal compounds (e.g., Benzene, (dimethoxymethyl)-) have boiling points around 1109 AI (Kovats Index), determined via gas chromatography/mass spectrometry (GC/MS) .

Q. What synthetic routes are recommended for preparing Benzene, (1,2-dimethoxyethyl)- in laboratory settings?

- Acetal formation : React phenylacetaldehyde with methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) or NMR.

- Purification : Use fractional distillation (based on boiling point data) or recrystallization. Thermodynamic parameters like enthalpy of fusion (ΔfusH = 12.4 kJ/mol for analogous compounds) guide solvent selection .

Q. How can researchers confirm the structural integrity of Benzene, (1,2-dimethoxyethyl)-?

- Analytical techniques :

- GC/MS : Compare retention indices (e.g., AI: 1080–1109) and fragmentation patterns with reference libraries .

- NMR : Key signals include methoxy protons (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

- IR spectroscopy : Confirm acetal C-O stretches at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How do discrepancies in CAS Registry Numbers (101-48-4 vs. 4013-37-0) impact literature searches and data validation?

- These CAS numbers represent the same compound but arise from naming variations (e.g., "dimethoxyethyl" vs. "dimethyl acetal"). Researchers should cross-reference synonyms (e.g., "Phenylacetaldehyde dimethyl acetal") and verify data against authoritative sources like NIST Chemistry WebBook .

Q. What mechanistic insights govern the acid-catalyzed hydrolysis of Benzene, (1,2-dimethoxyethyl)-?

- Hydrolysis proceeds via protonation of the acetal oxygen, leading to cleavage of the C-O bond and regeneration of phenylacetaldehyde. Kinetic studies using HPLC or UV-Vis spectroscopy can track reaction rates under varying pH and temperature conditions .

Q. How can thermodynamic data (e.g., ΔfH°, heat capacity) optimize industrial-scale synthesis?

- Enthalpy of formation (ΔfH°) : Use values from NIST (e.g., ΔfH°gas = 33.0 kJ/mol for analogous dichlorobenzenes) to calculate energy requirements for large-scale reactions .

- Heat capacity (Cp) : Design cooling systems using Cp data (e.g., 170.9 J/mol·K for liquid phases) to manage exothermic reactions .

Q. What are the challenges in detecting trace impurities in Benzene, (1,2-dimethoxyethyl)-, and how can they be addressed?

- GC/MS with selective ion monitoring (SIM) : Target characteristic ions (e.g., m/z 166 for the molecular ion) to distinguish impurities like unreacted aldehydes or solvents.

- Calibration curves : Use certified reference materials (CRMs) to quantify impurities at ppm levels .

Data Contradictions and Resolution

- CAS Number Conflicts : Always verify compound identity via spectral data (NMR, IR) rather than relying solely on CAS numbers .

- Thermodynamic Variations : Discrepancies in melting points (e.g., 255.65 K vs. 256.5 K) may arise from measurement techniques (DSC vs. manual methods). Prioritize peer-reviewed datasets from NIST or ATSDR .

Methodological Tables

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.